BenchChemオンラインストアへようこそ!

SPX-101

cystic fibrosis ENaC inhibitor safety hyperkalemia avoidance

SPX-101 (CAS 2219362-20-4) is an investigational inhaled peptide therapeutic developed by Spyryx Biosciences, designed as a SPLUNC1 (short palate, lung, and nasal epithelial clone mimetic that selectively targets the epithelial sodium channel (ENaC) in the airways. The compound functions by promoting internalization of α-, β-, and γ-ENaC subunits from the apical surface of airway epithelial cells, leading to durable reduction of ENaC membrane concentration and restoration of airway surface liquid hydration.

Molecular Formula C53H90N14O16
Molecular Weight 1179.385
CAS No. 2219362-20-4
Cat. No. B610958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPX-101
CAS2219362-20-4
SynonymsSPX-101;  SPX 101;  SPX101
Molecular FormulaC53H90N14O16
Molecular Weight1179.385
Structural Identifiers
SMILESO=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N
InChIInChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1
InChIKeyGHHZWRGZMXHMIQ-DZLDEHGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SPX-101 for Cystic Fibrosis Research: A SPLUNC1-Derived ENaC Regulatory Peptide for Independent ENaC Pathway Modulation


SPX-101 (CAS 2219362-20-4) is an investigational inhaled peptide therapeutic developed by Spyryx Biosciences, designed as a SPLUNC1 (short palate, lung, and nasal epithelial clone 1) mimetic that selectively targets the epithelial sodium channel (ENaC) in the airways [1]. The compound functions by promoting internalization of α-, β-, and γ-ENaC subunits from the apical surface of airway epithelial cells, leading to durable reduction of ENaC membrane concentration and restoration of airway surface liquid hydration [2]. SPX-101 was advanced through Phase 1 and Phase 2 clinical trials (including the HOPE-1 study, NCT03229252) in subjects with cystic fibrosis [3]. As a 1179.385 Da peptide with molecular formula C53H90N14O16, SPX-101 acts via an ENaC-dependent mechanism that is independent of CFTR genotype, positioning it as a potential therapy applicable to all CF patients regardless of underlying mutation [4].

Why Generic ENaC Inhibitors or CFTR Modulators Cannot Substitute for SPX-101 in ENaC-Dependent CF Research


Generic substitution of SPX-101 with alternative ENaC-targeting agents or CFTR modulators is not scientifically justified due to fundamentally divergent mechanisms of action, distinct safety profiles, and target-specific functional outcomes. Small-molecule ENaC pore blockers such as amiloride and its derivatives (e.g., GS-9411) directly block sodium ion flux through the channel pore but exhibit dose-limiting hyperkalemia due to systemic absorption and off-target renal ENaC inhibition, a toxicity not observed with SPX-101 [1]. CFTR modulators (e.g., ivacaftor/VX-770, lumacaftor/VX-809) act exclusively on CFTR protein function and are genotype-restricted, whereas SPX-101 operates through ENaC regulation independent of CFTR mutation status [2]. Furthermore, the natural ENaC regulatory protein SPLUNC1 is rapidly degraded by neutrophil elastase and other proteases in the CF airway environment, rendering endogenous or recombinant SPLUNC1-based approaches ineffective, while SPX-101 was specifically engineered to resist this proteolytic degradation [3]. These mechanistic and safety distinctions preclude interchangeability and underscore the necessity of using SPX-101 specifically for studies requiring ENaC regulation in protease-rich CF-like environments or for genotype-agnostic CF therapeutic investigations.

SPX-101 Quantitative Comparative Evidence: ENaC Internalization, Mucus Transport, and Safety Differentiation from Amiloride and SPLUNC1


SPX-101 Eliminates Dose-Limiting Hyperkalemia: Clinical Safety Differentiation from Small-Molecule ENaC Blockers

SPX-101 demonstrates a fundamentally differentiated clinical safety profile compared to small-molecule ENaC pore blockers. In Phase 1 and Phase 1b clinical trials involving 64 healthy volunteers and 5 adult CF subjects, SPX-101 administered at doses up to 120 mg BID via nebulization produced no cases of hyperkalemia [1]. In contrast, the small-molecule ENaC inhibitor GS-9411 demonstrated dose-limiting hyperkalemia in a Phase 1 trial, leading to termination of clinical development [1]. Amiloride, the prototypical ENaC blocker, is associated with well-documented hyperkalemia risk due to systemic absorption and renal ENaC inhibition [1]. Nonclinical safety assessments confirmed that SPX-101 does not achieve significant systemic circulation, thereby avoiding the toxic side effects characteristic of amiloride and derivative small molecules [2].

cystic fibrosis ENaC inhibitor safety hyperkalemia avoidance inhaled peptide therapeutic

SPX-101 Protease Stability in CF Sputum: Direct Comparative Data Versus Natural SPLUNC1 and S18 Domain

SPX-101 exhibits protease resistance that is absent in both the natural regulatory protein SPLUNC1 and the isolated S18 domain (the ENaC regulatory domain of SPLUNC1). In ex vivo studies using CF patient sputum samples, SPLUNC1 protein was detectable in only 1 of 10 CF subjects (10%), indicating near-complete degradation in the disease environment [1]. Recombinant SPLUNC1 and the S18 domain were rapidly degraded upon incubation with CF sputum, with degradation prevented only by heat inactivation of sputum proteases [1][2]. In contrast, SPX-101 remained stable in these same CF sputum samples and retained full pharmacological activity, including the ability to internalize ENaC and regulate airway surface liquid height after sputum exposure [2].

CF sputum stability protease resistance SPLUNC1 degradation ENaC regulation

SPX-101 Restores Mucus Transport in Sheep CF Model Where Amiloride Fails

In a sheep model of CF-like lung disease induced by nebulized CFTR inhibitor (which decreases mucus movement by approximately 50%), SPX-101 fully restored mucus transport to baseline levels, whereas small-molecule ENaC inhibitors including amiloride failed to produce comparable restoration [1]. The CFTR inhibitor-treated sheep model demonstrates a 50% reduction in mucus movement, establishing a clear baseline impairment. SPX-101 administration reversed this impairment completely, while amiloride and other small-molecule ENaC inhibitors did not achieve significant restoration [1][2]. This functional differentiation in a large-animal model with direct mucus transport measurements provides translational evidence that SPX-101's mechanism of ENaC internalization yields physiological outcomes not achievable with pore-blocking approaches.

mucus transport restoration sheep CF model ENaC inhibition comparison mucociliary clearance

SPX-101 Improves Lung Function in Phase 2 HOPE-1 Trial: Placebo-Adjusted ppFEV1 Increase

In the Phase 2 HOPE-1 clinical trial (NCT03229252), SPX-101 demonstrated statistically significant and clinically meaningful improvements in lung function compared to placebo. In a subgroup of 20 patients in the first cohort with baseline ppFEV1 greater than 55%, high-dose SPX-101 produced a placebo-adjusted increase in ppFEV1 from baseline to day 28 of 8.3% (p=0.048) [1]. Across the full trial population, the highest dose of SPX-101 resulted in a 5.2% absolute increase in FEV1 compared to placebo [2]. The trial enrolled 91 adult CF subjects with ppFEV1 between 50.0% and 80.0% at baseline and employed a randomized, double-blind, placebo-controlled design with 28-day treatment duration [3].

Phase 2 clinical trial FEV1 improvement CF lung function placebo-controlled efficacy

SPX-101 Increases Survival in β-ENaC Transgenic Mouse Model of CF: Greater Than 90% Survival with Once-Daily Dosing

In the β-ENaC transgenic mouse model of CF-like lung disease (characterized by ENaC hyperactivation and premature mortality), SPX-101 delivered once-daily via inhalation increased survival to greater than 90% [1][2]. This survival benefit was accompanied by reduction of neutrophil and eosinophil infiltration into the lungs and increased mucus transport in the same model [1]. The β-ENaC transgenic mouse model is a well-established genetic model of ENaC hyperactivation that recapitulates key features of CF lung disease including mucus dehydration and chronic inflammation [2]. The magnitude of survival improvement (to >90%) with once-daily inhaled dosing demonstrates potent in vivo efficacy directly attributable to SPX-101's ENaC internalization mechanism.

β-ENaC transgenic mouse survival benefit CF animal model ENaC hyperactivity

SPX-101 Selectively Promotes ENaC Subunit Internalization: Distinct Mechanism from Pore Blockade

SPX-101 promotes internalization of all three ENaC subunits (α-, β-, and γ-ENaC) from the apical membrane of human bronchial epithelial cells, producing a significant decrease in amiloride-sensitive current [1]. Surface biotinylation experiments in primary human bronchial epithelial cells from both healthy and CF donors confirmed that SPX-101 binds selectively to ENaC and induces internalization of the α-, β-, and γ-subunits, reducing channel density at the cell surface [1][2]. The resultant reduction in amiloride-sensitive current demonstrates functional ENaC downregulation without direct pore blockade. This mechanism—reducing channel membrane concentration rather than blocking ion flux—is fundamentally distinct from that of amiloride and derivative small molecules, which physically obstruct the channel pore [2].

ENaC internalization subunit-specific regulation amiloride-sensitive current mechanism of action

SPX-101 Optimal Research Applications: CF Genotype-Agnostic ENaC Modulation, Mucus Clearance Studies, and Preclinical CF Model Investigations


Genotype-Agnostic CF Therapeutic Research Requiring ENaC Modulation Independent of CFTR Mutation Status

SPX-101 is specifically indicated for CF research applications where therapeutic benefit must be evaluated across diverse CFTR genotypes. Unlike CFTR modulators (e.g., ivacaftor, lumacaftor) which are restricted to specific CFTR mutation classes, SPX-101's ENaC internalization mechanism operates independently of CFTR genotype, enabling investigation of therapeutic effects in mixed-genotype CF patient populations or in models representing mutations not addressed by existing CFTR-targeted therapies [1]. This is particularly valuable for research involving rare CFTR mutations or for comparative studies evaluating ENaC-targeted versus CFTR-targeted therapeutic strategies [2].

Mucus Transport and Mucociliary Clearance Restoration Studies in CF and Related Muco-Obstructive Diseases

SPX-101 is optimal for studies investigating mucus transport restoration and airway surface liquid hydration, given its demonstrated ability to fully restore mucus transport in the sheep CF model where small-molecule ENaC inhibitors like amiloride failed [1]. The compound's efficacy in increasing mucus movement in both β-ENaC transgenic mice and the sheep CF model makes it suitable for preclinical investigations of mucociliary clearance mechanisms and for evaluating therapeutic interventions targeting mucus dehydration in CF, COPD, and non-CF bronchiectasis [2]. The protease-resistant design of SPX-101 ensures functionality in protease-rich disease environments that degrade natural regulatory proteins [3].

Preclinical In Vivo Efficacy Studies in β-ENaC Transgenic Mouse and Sheep CF Models

SPX-101 is well-validated for preclinical efficacy studies in the β-ENaC transgenic mouse model of CF, where once-daily inhaled dosing increases survival to greater than 90% and reduces pulmonary neutrophil/eosinophil infiltration [1]. The compound has also been extensively characterized in the sheep CF model (CFTR inhibitor-induced mucus transport impairment), providing researchers with established in vivo efficacy benchmarks across two distinct species and model systems [2]. These validated preclinical models enable reproducible investigation of ENaC internalization-mediated therapeutic effects on mucus transport, airway inflammation, and survival endpoints.

Investigational Studies of Non-Systemic ENaC Modulation Without Hyperkalemia Risk

SPX-101 is uniquely suited for research applications requiring ENaC pathway modulation without the confounding variable of systemic electrolyte disturbances. Clinical data demonstrate that SPX-101 produces little to no systemic exposure and no hyperkalemia across a range of inhaled doses up to 120 mg BID, in direct contrast to small-molecule ENaC inhibitors that exhibit dose-limiting hyperkalemia [1]. This safety profile enables studies focused on local airway ENaC regulation without the need to control for or monitor systemic potassium elevations, simplifying experimental design and safety monitoring in both preclinical and clinical research contexts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPX-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.